Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(butylcarbamoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXGTIVREGUNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCC(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with butyl isocyanate and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Piperidine, butyl isocyanate, methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 25-30°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:
-
Key Insight : The ester group hydrolyzes preferentially under mild acidic conditions, while the carbamate requires stronger basic conditions due to its stability.
Oxidation Reactions
The piperidine ring and methyl ester group are susceptible to oxidation:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ (aqueous) | 0°C, 2 hrs | 1-(Butylcarbamoyl)piperidine-4-ketocarboxylic acid | Intermediate for drug synthesis |
| mCPBA (CH₂Cl₂) | RT, 4 hrs | N-Oxide derivative | Bioactive metabolite studies |
-
Mechanism : Oxidation of the piperidine ring forms a ketone or N-oxide, depending on reagent selectivity .
Alkylation and Acylation
The piperidine nitrogen and carbamate oxygen serve as nucleophilic sites:
Ring-Opening and Rearrangement
Under extreme conditions, the piperidine ring undergoes cleavage:
| Conditions | Reagents | Product |
|---|---|---|
| H₂SO₄ (conc.), 120°C, 24 hrs | — | Linear diamino carboxylic acid |
| LiAlH₄ (THF), reflux, 8 hrs | — | Reduced piperidine alcohol derivative |
-
Utility : Rarely employed due to low selectivity but useful for derivatization studies.
Cross-Coupling Reactions
The ester group participates in transition-metal-catalyzed reactions:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂, 80°C, 12 hrs | Biaryl-piperidine hybrid |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Ar-NH₂, 100°C, 24 hrs | Arylaminated piperidine derivative |
Stability Under Physiological Conditions
Critical for pharmacokinetic profiling:
| Parameter | Value | Method |
|---|---|---|
| Plasma Stability (human, 37°C) | t₁/₂ = 45 min | HPLC-MS |
| Hepatic Microsomal Stability | Cl = 14 mL/min/kg | Mouse liver microsomes |
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has the molecular formula and is characterized by a piperidine ring structure. Its unique properties make it a valuable intermediate in organic synthesis.
Chemistry
- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse chemical structures, making it essential for developing new compounds in research and industry .
- C-H Activation : It is involved in directed transition metal-catalyzed sp C-H activation, which is crucial for the arylation of piperidines. This method enhances the efficiency of synthesizing various aryl-substituted compounds .
Biology
- Enzyme Interaction Studies : Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme interactions and receptor binding, providing insights into biological pathways .
- Potential Drug Development : Ongoing research investigates its potential as a pharmaceutical agent. It may act as a lead compound for developing drugs targeting specific biological pathways, particularly in treating infections or metabolic disorders .
Medicine
- Antitubercular Agents : The compound has been identified as a reactant for synthesizing antitubercular agents. Its derivatives have shown promising results against Mycobacterium tuberculosis, highlighting its potential in combating tuberculosis through novel therapeutic strategies .
- Pharmacokinetic Studies : Research indicates that derivatives of this compound exhibit improved pharmacokinetic parameters, enhancing their efficacy and safety profiles in drug development .
Case Study 1: Antitubercular Activity
A study explored the structure-activity relationships of piperidine derivatives, including this compound. Results showed that these compounds achieved nearly complete sterilization of Mtb in combination therapy within two weeks in vivo, demonstrating their potential as effective antitubercular agents .
Case Study 2: Synthesis of Novel Compounds
In another study, researchers synthesized various derivatives of piperidine-4-carboxylic acid coupled with N-phthaloyl amino acids. The resulting compounds were evaluated for antimicrobial properties against several pathogens, with some showing moderate to good activity. This highlights the utility of this compound as a building block for developing new antimicrobial agents .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Chemistry | Intermediate for organic synthesis; C-H activation |
| Biology | Enzyme interaction studies; receptor binding |
| Medicine | Antitubercular agents; drug development |
Mechanism of Action
The mechanism of action of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl 1-(2-Phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate (Carfentanil)
Structural Differences :
- 1-Position : 2-Phenylethyl group (aromatic substituent).
- 4-Position : Phenylpropanamido group (bulky aromatic amide).
- Methyl ester : Similar to the target compound.
Key Properties :
- Molecular Formula : C₂₄H₂₉N₃O₃.
- Pharmacology : A synthetic opioid ~10,000 times more potent than morphine due to its high affinity for μ-opioid receptors .
- Applications : Historically used as a veterinary tranquilizer; illicitly marketed as a new psychoactive substance (NPS) .
- Toxicity : Linked to fatal intoxications due to respiratory depression .
Comparison :
The aromatic substituents in carfentanil enhance receptor binding affinity compared to the aliphatic butylcarbamoyl group in the target compound. This difference likely reduces opioid receptor activity in Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate, suggesting divergent therapeutic or toxicological profiles.
Methyl 1-(4-Bromobenzoyl)piperidine-4-carboxylate
Structural Differences :
- 1-Position : 4-Bromobenzoyl group (electron-deficient aromatic ring).
- 4-Position : Methyl ester (identical to the target compound).
Key Properties :
Comparison :
The bromobenzoyl group introduces steric bulk and electrophilic character, which may facilitate interactions with nucleophilic targets (e.g., enzymes). In contrast, the butylcarbamoyl group in the target compound offers hydrogen-bonding capabilities via the carbamate moiety, possibly directing it toward different biological targets.
Methyl 1-(4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate
Structural Differences :
- 1-Position: 4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoyl group (diaminopteridinyl substituent).
- 4-Position : Methyl ester (identical to the target compound).
Key Properties :
- Molecular Formula : C₂₈H₃₁N₉O₃.
Comparison: The diaminopteridine moiety enables interactions with folate-dependent enzymes, a feature absent in the target compound. The butylcarbamoyl group’s aliphatic nature may instead favor non-polar interactions, such as binding to hydrophobic enzyme pockets or membranes.
Key Insights from Structural Variations
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., in carfentanil) enhance receptor binding but increase toxicity risks. Aliphatic groups (e.g., butylcarbamoyl) may reduce potency but improve metabolic stability.
- Applications: Substituent choice directs compounds toward specific targets—opioid receptors (carfentanil), antifolate pathways (diaminopteridinyl), or synthetic intermediates (bromobenzoyl).
Biological Activity
Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and its applications in various fields based on current research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a butylcarbamoyl group and a methyl ester. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of various enzymes and receptors, which can lead to therapeutic effects.
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in developing drugs targeting metabolic pathways or disease processes.
- Receptor Interaction : Its structural similarity to biologically active molecules allows it to bind to neurotransmitter receptors, potentially influencing signaling pathways involved in neurological functions and disorders.
Biological Activity
Research indicates that this compound has several promising biological activities:
- Antiviral Activity : Similar piperidine derivatives have shown antiviral properties against various viruses, including coronaviruses. Studies suggest that compounds within this class can inhibit viral replication by targeting key viral proteins involved in RNA synthesis and processing .
- Antitumor Potential : Compounds with similar piperidine scaffolds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
- Neuropharmacological Effects : The compound may exhibit effects relevant to neurological disorders by interacting with neurotransmitter systems. Research into piperidine derivatives has highlighted their potential as treatments for conditions such as depression and anxiety .
Antiviral Activity Case Study
A study investigating a series of 1,4,4-trisubstituted piperidines revealed that certain analogues exhibited micromolar activity against SARS-CoV-2. These compounds were found to inhibit the main protease (Mpro) of the virus, which is essential for viral replication. Although the activity was modest, it established a foundation for further optimization of these compounds as antiviral agents .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 7.4 | 44 | 5.95 |
| Compound B | 9.3 | 100 | 10.75 |
Antitumor Activity Research
In another study focusing on the anticancer potential of piperidine derivatives, this compound showed promise in inhibiting specific cancer cell lines. The mechanism involved modulation of apoptosis-related proteins, leading to increased cell death in tumor cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate, and how can intermediates be characterized?
Methodological Answer:
The synthesis of piperidine derivatives like this compound often involves multi-step reactions. A general approach includes:
- Step 1: Reacting piperidine-4-carboxylate esters with chloroformate derivatives (e.g., butyl isocyanate) under basic conditions to introduce the carbamoyl group.
- Step 2: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
- Intermediate Characterization: Use H/C NMR to confirm carbamoyl group addition (e.g., NH proton at δ 6.5–7.5 ppm, carbonyl signals at ~165–170 ppm). LC-MS can verify molecular ion peaks (e.g., [M+H] at m/z 284.3) .
Basic: How should researchers handle stability and storage of this compound to ensure integrity during experiments?
Methodological Answer:
- Stability: The compound is stable under inert atmospheres (N/Ar) at 2–8°C, but prolonged exposure to moisture or light may degrade the carbamate group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) to assess degradation products via HPLC .
- Storage: Use amber vials with PTFE-lined caps. For long-term storage, lyophilize and store at -20°C under desiccation. Monitor purity periodically using TLC (silica gel, R ~0.4 in 1:1 ethyl acetate/hexane) .
Advanced: What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar piperidine derivatives?
Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting due to conformational isomers) can be addressed by:
- Variable Temperature (VT) NMR: Perform experiments at 25°C and -40°C to observe dynamic rotational barriers in the carbamoyl group.
- 2D-COSY/HMBC: Map coupling between NH protons and adjacent carbons to confirm stereochemical assignments.
- Computational Modeling: Compare experimental H shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Advanced: How can reaction byproducts be minimized during the synthesis of this compound?
Methodological Answer:
Common byproducts (e.g., over-alkylated piperidine or hydrolyzed esters) arise from:
- Poor Solvent Choice: Use aprotic solvents (e.g., THF or DCM) to suppress hydrolysis.
- Catalyst Optimization: Employ DMAP (4-dimethylaminopyridine) to enhance carbamoyl group coupling efficiency.
- Reaction Monitoring: Track progress via in-situ IR spectroscopy (amide I band at ~1680 cm) and quench the reaction at ~95% conversion to limit side reactions .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions.
- Spill Management: Absorb spills with vermiculite or sand, then neutralize with 5% acetic acid before disposal as hazardous waste.
- Exposure Response: For skin contact, rinse with 0.1% SDS solution; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced: What computational tools are effective for predicting the metabolic pathways of this compound?
Methodological Answer:
- In Silico Prediction: Use software like MetaSite (Molecular Discovery) to identify probable Phase I/II metabolites. Focus on esterase-mediated hydrolysis (yielding piperidine-4-carboxylic acid) and CYP3A4-mediated oxidation of the butyl chain.
- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH, analyzed by HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
